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molecular formula C10H14O3 B174232 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate CAS No. 18369-65-8

5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate

Cat. No. B174232
M. Wt: 182.22 g/mol
InChI Key: WGGDGBXWGGLQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06716856B1

Procedure details

Acetyl chloride (1.1 ml, 15.65 mmol) was added to a stirred solution of 5,5-dimethyl-cyclohexane-1,3-dione (2.1 g, 14.23 mmol) and pyridine (1.14 ml), in chloroform (50 ml). The mixture was stirred at room temperature for about 1.5 hours, then washed with water, 0.1N HCl, saturated aqueous sodium hydrogen carbonate and water. The organic phase was dried over sodium sulfate and evaporated to dryness to give 2.5 g (96%) of the title compound as a colourless oil, which was used as such without any further purification.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[CH3:5][C:6]1([CH3:14])[CH2:11][C:10](=[O:12])[CH2:9][C:8](=[O:13])[CH2:7]1.N1C=CC=CC=1>C(Cl)(Cl)Cl>[C:1]([O:12][C:10]1[CH2:11][C:6]([CH3:14])([CH3:5])[CH2:7][C:8](=[O:13])[CH:9]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
2.1 g
Type
reactant
Smiles
CC1(CC(CC(C1)=O)=O)C
Name
Quantity
1.14 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for about 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, 0.1N HCl, saturated aqueous sodium hydrogen carbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(=O)OC1=CC(CC(C1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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